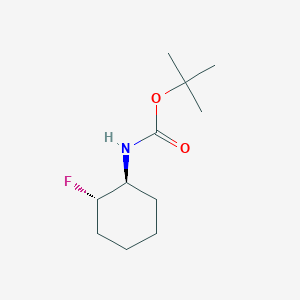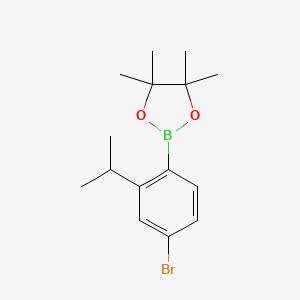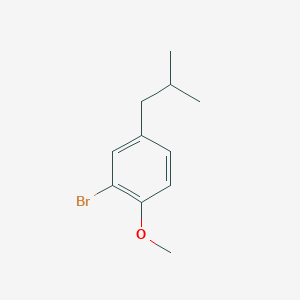
2-Bromo-4-isobutyl-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-isobutyl-1-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the second position and an isobutyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-isobutyl-1-methoxybenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-isobutyl-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a boronic acid.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 2-methoxy-4-isobutyl-1-methoxybenzene.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl bromide with the boronic acid.
Applications De Recherche Scientifique
2-Bromo-4-isobutyl-1-methoxybenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-isobutyl-1-methoxybenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: Similar structure but lacks the isobutyl group.
2-Bromoanisole: Similar structure but lacks the isobutyl group and has the bromine atom at a different position.
4-Methoxybenzyl Bromide: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
2-Bromo-4-isobutyl-1-methoxybenzene is unique due to the presence of both the isobutyl and methoxy groups, which can influence its reactivity and applications in synthesis compared to other brominated anisole derivatives.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
2-bromo-1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
KAZZAJSSGRLDMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


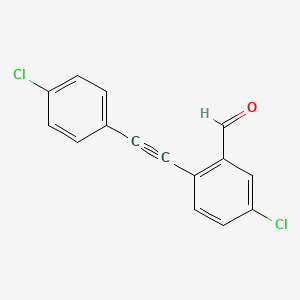
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
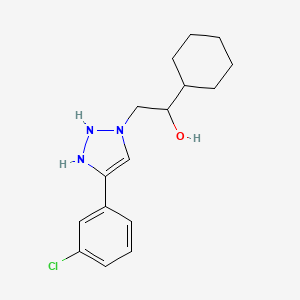
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
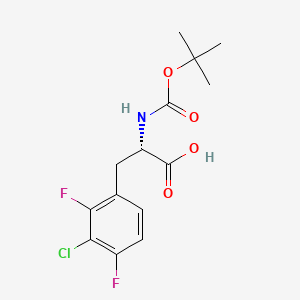
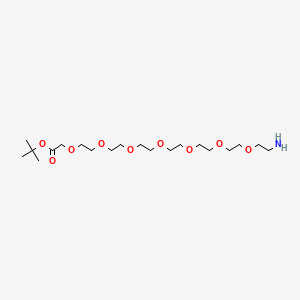
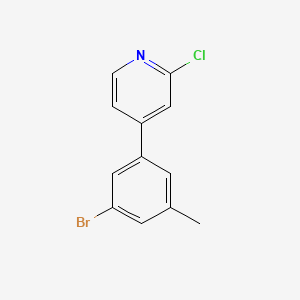
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
